
2-Hexyne, 5,5-dimethyl-
Vue d'ensemble
Description
2-Hexyne, 5,5-dimethyl- is an organic compound with the molecular formula C8H14 . It belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. The structure of 2-Hexyne, 5,5-dimethyl- features a triple bond between the second and third carbon atoms, with two methyl groups attached to the fifth carbon atom. This compound is also known by its IUPAC name, 5,5-Dimethyl-2-hexyne .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexyne, 5,5-dimethyl- can be achieved through various methods. One common approach involves the dehydrohalogenation of vicinal dihalides or vinylic halides. This process typically uses a strong base such as sodium amide (NaNH2) in ammonia (NH3) to eliminate two halogen atoms and form the alkyne . Another method involves the hydrogenation of 2,5-dimethyl-3-hexyne-2,5-diol over nickel or platinum catalysts .
Industrial Production Methods
Industrial production of 2-Hexyne, 5,5-dimethyl- often involves the double elimination of halides from dihaloalkanes. This method is favored due to its efficiency and the availability of starting materials. The reaction conditions typically include the use of strong bases and controlled temperatures to ensure the formation of the desired alkyne .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hexyne, 5,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alkyne into a ketone or carboxylic acid, depending on the reagents and conditions used.
Reduction: Hydrogenation of the triple bond can yield alkenes or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triple bond is attacked by nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or ozone (O3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are employed for selective hydrogenation.
Substitution: Reagents like sodium amide (NaNH2) in liquid ammonia are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted alkynes, depending on the nucleophile used.
Applications De Recherche Scientifique
2-Hexyne, 5,5-dimethyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-Hexyne, 5,5-dimethyl- involves its ability to participate in various chemical reactions due to the presence of the carbon-carbon triple bond. This bond is highly reactive and can undergo addition, substitution, and polymerization reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparaison Avec Des Composés Similaires
2-Hexyne, 5,5-dimethyl- can be compared with other similar compounds, such as:
2-Hexyne: Lacks the two methyl groups at the fifth carbon.
2-Hexene, 2,5-dimethyl-: Contains a double bond instead of a triple bond.
5-Methyl-2-hexyne: Has only one methyl group at the fifth carbon .
These comparisons highlight the unique structural features and reactivity of 2-Hexyne, 5,5-dimethyl-, making it a valuable compound in various fields of research and industry.
Propriétés
IUPAC Name |
5,5-dimethylhex-2-yne | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14/c1-5-6-7-8(2,3)4/h7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLFTJMZKJKQIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40205193 | |
| Record name | 2-Hexyne, 5,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40205193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.20 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56617-18-6 | |
| Record name | 2-Hexyne, 5,5-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056617186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hexyne, 5,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40205193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



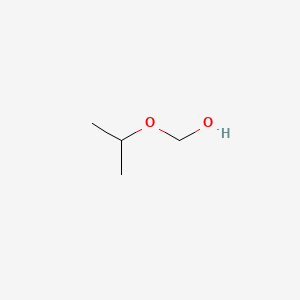
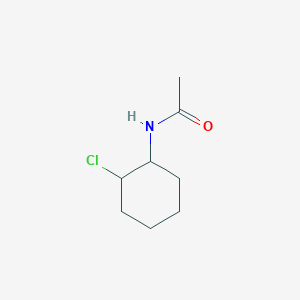

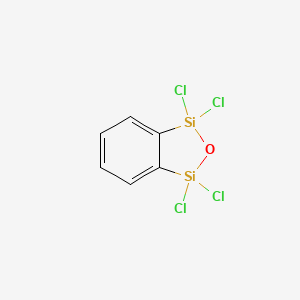
![2-[(E)-tert-Butyldiazenyl]heptan-2-ol](/img/structure/B14628198.png)
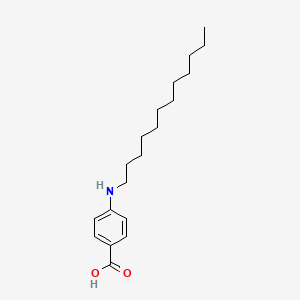
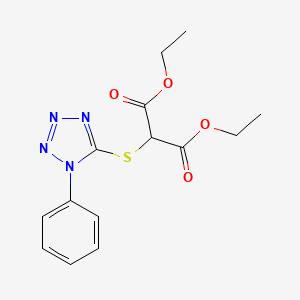



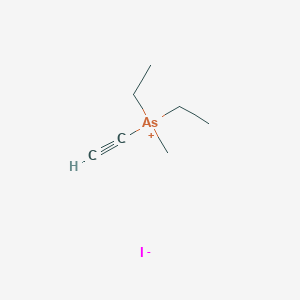
![2-(2-Bicyclo[2.2.1]hept-5-enylmethyl)isoindole-1,3-dione](/img/structure/B14628225.png)
![N-(2-Hydroxyethyl)-3-[2-(5-nitrofuran-2-yl)ethenyl]benzamide](/img/structure/B14628231.png)
